N-(3-methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Molecular Properties Compound Identification Quality Control

This screening compound features a 2-(pyrazin-2-yl)thiazole-4-carboxamide core claimed in Incyte Pim kinase (US20170182017A1) and Roche mGluR5 antagonist (AU2006205920A1) patents. The N-(3-methoxypropyl) side chain introduces one hydrogen bond donor and a flexible ether linkage, distinguishing it from the N,N-diethyl analog (0 HBD, CAS 1235666-08-6) and unsubstituted congener (CAS 1235296-44-2). Ideal for paired SAR studies examining HBD effects on target binding and ADME without relying on scaffold-level inference. LC-MS confirmation against MW 278.33 required upon receipt.

Molecular Formula C12H14N4O2S
Molecular Weight 278.33
CAS No. 1234866-74-0
Cat. No. B2860608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
CAS1234866-74-0
Molecular FormulaC12H14N4O2S
Molecular Weight278.33
Structural Identifiers
SMILESCOCCCNC(=O)C1=CSC(=N1)C2=NC=CN=C2
InChIInChI=1S/C12H14N4O2S/c1-18-6-2-3-15-11(17)10-8-19-12(16-10)9-7-13-4-5-14-9/h4-5,7-8H,2-3,6H2,1H3,(H,15,17)
InChIKeyJTQZXPNNQUANIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1234866-74-0): Core Scaffold and Class Identity for Procurement Screening


N-(3-Methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1234866-74-0) is a synthetic small molecule with molecular formula C12H14N4O2S and molecular weight 278.33 g/mol . It belongs to the 2-(pyrazin-2-yl)thiazole-4-carboxamide class, a heterocyclic scaffold featuring a thiazole core substituted at the 2-position with a pyrazine ring and at the 4-position with a carboxamide bearing an N-(3-methoxypropyl) side chain. This class has been explored in patent literature as a privileged scaffold for kinase inhibition, notably as Pim kinase inhibitors [1] and metabotropic glutamate receptor 5 (mGluR5) antagonists [2]. However, as of the evidence cutoff, no primary research publications or publicly available biological assay data specific to this exact compound were identified, indicating it is predominantly a screening library compound rather than a fully characterized lead.

Why In-Class Substitution of N-(3-Methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide Requires Compound-Specific Validation


Within the 2-(pyrazin-2-yl)thiazole-4-carboxamide class, the carboxamide N-substituent is a critical determinant of target engagement, selectivity, and physicochemical properties. Closely related analogs—such as N,N-diethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235666-08-6), N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235634-68-0), and the unsubstituted 2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235296-44-2)—differ only in the carboxamide side chain, yet even minor variations can produce orders-of-magnitude shifts in potency, selectivity, and pharmacokinetic behavior [1]. The 3-methoxypropyl group of the target compound introduces a hydrogen-bond-accepting ether oxygen and a flexible three-carbon linker that is absent in diethyl, benzyl-ethyl, or unsubstituted analogs, potentially altering hydrogen bond donor/acceptor count, topological polar surface area, and rotatable bond count relative to comparators. In the absence of compound-specific assay data, substitution with a close analog carries the risk of unrecognized changes in target binding or ADME profile that cannot be predicted from scaffold-level SAR alone. The limited publicly available characterization data for this specific compound underscores the necessity for end-user experimental validation rather than reliance on class-level inference .

Quantitative Differentiation Evidence for N-(3-Methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1234866-74-0) vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. Core Scaffold 2-(Pyrazin-2-yl)thiazole-4-carboxamide

The target compound (C12H14N4O2S, MW 278.33) differs from the unsubstituted core 2-(pyrazin-2-yl)thiazole-4-carboxamide (CAS 1235296-44-2, C8H6N4OS, MW 206.23) by the addition of the N-(3-methoxypropyl) carboxamide side chain, adding C4H8O to the formula and increasing molecular weight by 72.1 g/mol . This structural difference can be used for identity confirmation via LC-MS or elemental analysis during procurement quality control.

Molecular Properties Compound Identification Quality Control

Hydrogen Bond Donor Count vs. N,N-Diethyl Analog

The target compound possesses one hydrogen bond donor (the carboxamide N-H), whereas the N,N-diethyl analog (CAS 1235666-08-6) has zero hydrogen bond donors due to its tertiary amide structure [1]. This difference is structurally inherent and may affect membrane permeability and solubility, which are critical for biological assay design and compound formulation.

Physicochemical Properties ADME Prediction Solubility

Pim Kinase Inhibitory Potential: Class-Level Patent Evidence for Scaffold Prioritization

The 2-(pyrazin-2-yl)thiazole-4-carboxamide scaffold is explicitly claimed as a Pim kinase inhibitor chemotype in Incyte Corporation's patent US20170182017A1, where structurally related thiazole-4-carboxamide derivatives exhibit Pim inhibitory activity spanning IC50 values from <1 nM to >10,000 nM [1]. Specific quantitative data for the target compound are absent from the patent; however, the scaffold is present within the claimed Markush structure. This indicates potential utility in Pim kinase screening but requires prospective experimental validation.

Kinase Inhibition Cancer Research Pim Kinase

mGluR5 Antagonist Scaffold Classification: Patent-Based Evidence

Thiazole-4-carboxamide derivatives are claimed as metabotropic glutamate receptor 5 (mGluR5) antagonists in patent AU2006205920A1 assigned to Roche Palo Alto LLC [1]. The general formula (I) in this patent encompasses 2-substituted thiazole-4-carboxamides, a class that includes the target compound's core structure. This provides a second therapeutic hypothesis for the target compound, distinct from the Pim kinase application, and suggests utility in CNS disorder screening panels.

Neuroscience mGluR5 Glutamate Receptor

Topological Polar Surface Area Differentiation vs. N,N-Diethyl Analog

The target compound's topological polar surface area (TPSA) is predicted to be higher than that of the N,N-diethyl analog (CAS 1235666-08-6), which has a computed TPSA of 87.2 Ų [1]. The target compound's secondary amide N-H and methoxy oxygen contribute additional polar surface area. For CNS drug discovery programs where TPSA < 90 Ų is often desired for blood-brain barrier penetration, this difference may influence compound selection [2].

Drug-likeness CNS Penetration Physicochemical Profiling

Recommended Application Scenarios for N-(3-Methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide Based on Available Evidence


Pim Kinase Inhibitor Screening Library Enrichment

The target compound's 2-(pyrazin-2-yl)thiazole-4-carboxamide scaffold is claimed within Incyte's Pim kinase inhibitor patent (US20170182017A1), where structurally related congeners exhibit IC50 values ranging from sub-nanomolar to micromolar against Pim1, Pim2, and Pim3 [1]. Procurement for Pim-focused screening campaigns in hematological or solid tumor oncology programs is supported by this class-level evidence, though the compound's specific Pim inhibitory potency must be determined experimentally post-acquisition.

CNS Drug Discovery: mGluR5 Antagonist Screening Panel

Given the Roche patent (AU2006205920A1) claiming thiazole-4-carboxamide derivatives as mGluR5 antagonists for disorders including anxiety, depression, and neurodegenerative diseases [2], this compound is a candidate for mGluR5 screening panels. The N-(3-methoxypropyl) side chain's hydrogen bond donor (secondary amide) may influence receptor binding compared to tertiary amide analogs. Note that TPSA > 90 Ų may limit CNS penetration, making parallel assessment of brain exposure advisable.

Physicochemical Comparator in SAR Studies of Carboxamide N-Substitution

The target compound serves as a distinct comparator in structure-activity relationship (SAR) studies examining the effect of N-substitution on thiazole-4-carboxamide pharmacology. Relative to the N,N-diethyl analog (CAS 1235666-08-6, 0 HBD, TPSA 87.2 Ų), the target compound (1 HBD, estimated higher TPSA) provides a probe for hydrogen bond donor effects on target binding and pharmacokinetics . Simultaneous procurement of both compounds enables paired SAR analysis.

Screening Library Procurement with Analytical Identity Verification

For compound management and screening library procurement, the target compound's molecular identity can be confirmed via LC-MS against the expected molecular weight of 278.33 g/mol (C12H14N4O2S), distinguishing it from the core scaffold (MW 206.23, CAS 1235296-44-2) and the N,N-diethyl analog (MW 262.33, CAS 1235666-08-6) . This molecular weight differentiation supports quality control release testing upon material receipt.

Quote Request

Request a Quote for N-(3-methoxypropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.